molecular formula C7H5BrN2 B1291407 3-Bromo-6-methylpicolinonitrile CAS No. 717843-48-6

3-Bromo-6-methylpicolinonitrile

Cat. No. B1291407
M. Wt: 197.03 g/mol
InChI Key: ARSYSTQQVJUEBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves base-promoted condensation reactions and bromination steps. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones from the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile is described . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, is achieved by bromination with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of 3-Bromo-6-methylpicolinonitrile.

Molecular Structure Analysis

X-ray crystal structure analysis is a common technique used to determine the molecular and crystal structures of brominated compounds. For example, the molecular structures of cobalt(II) complexes with 6-bromopicolinic acid were determined by X-ray analysis, revealing an octahedral coordination polyhedron . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, showing a triclinic system with specific unit cell parameters . These studies suggest that 3-Bromo-6-methylpicolinonitrile could also be characterized using similar techniques.

Chemical Reactions Analysis

The chemical behavior of brominated picolinonitriles includes various reactions such as coordination with metal ions to form complexes , homocoupling reactions , and photodehalogenation . The influence of pH on the formation of polymorphs is also noted . These reactions provide a basis for understanding the reactivity of 3-Bromo-6-methylpicolinonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are characterized using spectroscopic methods such as IR, NMR, and UV. For instance, the IR and thermal data of cadmium(II) complexes correlate with their solid-state structures . The crystal packing and intermolecular interactions of a 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one were analyzed using Hirshfeld surfaces and electrostatic surface potential . Theoretical investigations using DFT methods have also been conducted to estimate vibrational frequencies and molecular energies . These methods could be applied to determine the properties of 3-Bromo-6-methylpicolinonitrile.

Scientific Research Applications

Photochromic Compounds

3-Bromo-6-methylpicolinonitrile plays a role in the study of photochromic compounds. For instance, a compound, cis-Ru(tpy)(Brpic)(dmso) (4; Brpic is 6-bromo-2-pyridinecarboxylate), demonstrates photo-triggered isomerization following metal-to-ligand charge transfer excitation. The presence of a methyl group, similar to that in 3-Bromo-6-methylpicolinonitrile, can influence the rotation of certain ligands, affecting isomerization in photochromic ruthenium-dmso complexes (Rachford, Petersen, & Rack, 2006).

Crystal Structure Analysis

The crystal structure and properties of 3-Bromo-6-methylpicolinonitrile have been studied, contributing to the understanding of molecular interactions. Research has focused on the short intermolecular Br...N contacts observed in the solid state of this compound, as well as its π–π stacking interactions (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).

Synthesis of Pharmaceutical Intermediates

This compound is crucial in synthesizing intermediates for pharmaceutical applications. It acts as an important intermediate in the synthesis of several PI3K/mTOR inhibitors, demonstrating its utility in the development of medications for various diseases (Lei et al., 2015).

Antimicrobial Activity

The compound has been used in the synthesis of new quinazolinones, which exhibit antimicrobial activity. This suggests its potential application in developing novel antimicrobial agents (Patel, Mistry, & Desai, 2006).

Synthesis of Rupestines

3-Bromo-6-methylpicolinonitrile is used in the synthesis of compounds like rupestine A and rupestine J. It employs key steps like Krapcho decarboxylation and Suzuki cross-coupling, demonstrating its role in complex organic synthesis processes (Aibibula et al., 2021).

Supramolecular Chemistry

It is involved in the creation of supramolecular architectures, such as copper(II) complexes, which are studied for their spectroscopic, thermal, and magnetic properties. This underscores its importance in the field of supramolecular chemistry and material science (Kukovec et al., 2008).

Safety And Hazards

The safety information for 3-Bromo-6-methylpicolinonitrile indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-bromo-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSYSTQQVJUEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620669
Record name 3-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylpicolinonitrile

CAS RN

717843-48-6
Record name 3-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5-bromo-2-methylpyridine 1-oxide (8.935 g, 47.52 mmol) in acetonitrile (240 mL) was added trimethylsilyl cyanide (TMSCN) (25 mL, 190 mmol) and triethylamine (20 mL, 142.56 mmol). The reaction was heated at 100° C. for 16 h. The mixture was cooled to rt and concentrated in vacuo. The crude was purified by silica gel chromatography using 0-50% EtOAc in hexane to obtain the title compound.
Quantity
8.935 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Aibibula, A Yusuf, J Zhao, B Wang, G Huang… - Chemical Papers, 2021 - Springer
… This strategy started from 3-bromo-6-methylpicolinonitrile employing Krapcho decarboxylation, Suzuki cross-coupling, RCM reaction as key steps. The structure of rupestine A was …
Number of citations: 2 link.springer.com
A Yusuf, J Zhao, B Wang, P Aibibula… - Royal Society …, 2018 - royalsocietypublishing.org
… To a solution of 3-bromo-6-methylpicolinonitrile (5.50 g, 27.9 mmol) in 1,2-dichloroethane (100 ml) were added zinc chloride (60.0%, 7.59 g, 33.5 mmol, 1.20 eq.), and potassium …
Number of citations: 13 royalsocietypublishing.org

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